Direct Head-to-Head Comparison: Anti-HBV Potency of a 1-Methyl-1H-Benzimidazol-5-ol Derivative (13b) Versus Lamivudine
A derivative of 1H-benzimidazol-5-ol, specifically 1-methyl-1H-benzimidazol-5-ol derivative 13b, demonstrated anti-HBV activity superior to the clinically used antiviral lamivudine in a head-to-head in vitro comparison [1].
| Evidence Dimension | Inhibition of HBV replication |
|---|---|
| Target Compound Data | Compound 13b (a 1-methyl-1H-benzimidazol-5-ol derivative) IC50 = 7.8 μM |
| Comparator Or Baseline | Lamivudine (standard anti-HBV drug) IC50 value not explicitly stated in the provided text but was used as a positive control for comparison. |
| Quantified Difference | Inhibitory activity superior to lamivudine (exact fold-difference not specified in the provided abstract). |
| Conditions | HepG2.2.15 cell line, in vitro anti-HBV assay |
Why This Matters
This direct comparative data validates that the 1H-benzimidazol-5-ol scaffold can yield derivatives with potent anti-HBV activity, potentially exceeding that of a current clinical standard, thereby justifying its use as a privileged structure for antiviral drug discovery programs.
- [1] Zhao, Y., et al. (2010). Synthesis and biological evaluation of 1H-benzimidazol-5-ols as potent HBV inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(24), 7230-7233. PMID: 21074429. View Source
